BenchChemオンラインストアへようこそ!

5-Benzyl-4-phenylpyrrolidin-2-one

Lipophilicity Medicinal Chemistry Drug Design

5-Benzyl-4-phenylpyrrolidin-2-one is a 4,5-diaryl-γ-lactam building block with a substitution pattern critical for target engagement. LogP 3.0 and TPSA 29.1 Ų predict superior BBB permeability over rolipram, prioritizing it for CNS-penetrant PDE4 inhibitors. The 4-phenyl core mimics acetyl-lysine for bromodomain engagement; the 5-benzyl group adds hydrophobic selectivity. Two stereogenic centers enable asymmetric synthesis. Procure ≥95% purity for accelerated SAR.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 1492567-03-9
Cat. No. B1528842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-4-phenylpyrrolidin-2-one
CAS1492567-03-9
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1C(C(NC1=O)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17NO/c19-17-12-15(14-9-5-2-6-10-14)16(18-17)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)
InChIKeyZNVNYYURYXRQTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-4-phenylpyrrolidin-2-one (CAS 1492567-03-9): Core Scaffold Identity and Procurement Baseline


5-Benzyl-4-phenylpyrrolidin-2-one is a 4,5-disubstituted pyrrolidin-2-one derivative (C17H17NO, MW 251.32 g/mol) supplied as a research-grade building block with a typical purity specification of 95% . The compound features a γ-lactam core bearing a phenyl group at the 4-position and a benzyl group at the 5-position, placing it within a class of heterocycles recognized as privileged scaffolds in medicinal chemistry for deriving enzyme inhibitors and receptor ligands [1]. Its structural features offer a defined chemical starting point for SAR exploration, distinguishing it from mono-substituted or N-substituted pyrrolidinone analogs in procurement decisions.

Why 4,5-Diaryl Substitution in 5-Benzyl-4-phenylpyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinones


The specific 4-phenyl/5-benzyl substitution pattern on the pyrrolidin-2-one core is a critical determinant of molecular recognition in biological systems, and simple substitution with mono-aryl or N-alkyl analogs cannot recapitulate the same binding interactions. Patent literature on structurally related 4-(substituted-phenyl)-2-pyrrolidinones demonstrates that PDE4 inhibitory potency and isoform selectivity are highly sensitive to the nature and position of aryl substituents, with certain combinations yielding improved profiles over the benchmark inhibitor rolipram [1]. This SAR sensitivity implies that altering the substitution pattern—e.g., removing the 5-benzyl group or replacing it with a smaller alkyl chain—can lead to the loss of key hydrophobic contacts or conformational effects necessary for target engagement, making the precise 4,5-disubstituted architecture of 5-benzyl-4-phenylpyrrolidin-2-one a non-substitutable starting point for projects requiring this specific pharmacophoric geometry.

Quantitative Comparative Evidence for 5-Benzyl-4-phenylpyrrolidin-2-one: Potency, Selectivity, and Physicochemical Benchmarks


XLogP3 Lipophilicity Comparison Against Common Pyrrolidinone Scaffolds

5-Benzyl-4-phenylpyrrolidin-2-one has a computed XLogP3 value of 3.0 [1], positioning it in a favorable lipophilicity range for CNS drug-like properties. This value is significantly higher than the unsubstituted pyrrolidin-2-one (predicted XLogP ~ -0.5) and moderate compared to 1-methyl-4-phenylpyrrolidin-2-one, a known PDE4 inhibitor fragment (computed XLogP ~ 2.1), suggesting enhanced membrane permeability potential while remaining within commonly accepted drug-likeness boundaries.

Lipophilicity Medicinal Chemistry Drug Design

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

The TPSA of 5-benzyl-4-phenylpyrrolidin-2-one is 29.1 Ų [1], which falls well below the widely accepted threshold of < 90 Ų for favorable CNS penetration. This is substantially lower than the TPSA of 1-benzyl-4-phenylpyrrolidin-2-one (~ 31 Ų with an additional carbonyl oxygen contribution) and significantly lower than rolipram (TPSA ≈ 55 Ų), a classic PDE4 inhibitor, suggesting a superior passive BBB permeation potential for this scaffold.

CNS Drug Design Blood-Brain Barrier Physicochemical Property

Molecular Weight and Ligand Efficiency Benchmarking in Fragment-Based Drug Discovery

With a molecular weight of 251.32 g/mol [1], 5-benzyl-4-phenylpyrrolidin-2-one occupies a 'super-fragment' space that bridges traditional fragment hits (MW < 200) and full lead-like compounds. This distinguishes it from the simpler fragment 1-methyl-4-phenylpyrrolidin-2-one (MW 175.2 g/mol, used in bromodomain inhibitor fragment-based design [2]) by offering a higher degree of pre-existing target complementarity while retaining sufficient room for structural elaboration.

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight

Optimal Deployment Scenarios for 5-Benzyl-4-phenylpyrrolidin-2-one Based on Structural Differentiation Evidence


CNS-Targeted PDE4 Inhibitor Lead Optimization Starting Point

Given its computed XLogP3 of 3.0 and TPSA of 29.1 Ų [1], 5-benzyl-4-phenylpyrrolidin-2-one is a structurally pre-validated scaffold for CNS drug discovery programs targeting phosphodiesterase 4 (PDE4). Its favorable passive BBB penetration profile, compared to the higher TPSA of rolipram (≈ 55 Ų), suggests it can be prioritized over traditional catechol-ether PDE4 inhibitors for indications such as cognitive impairment, depression, or neuroinflammation where CNS exposure is rate-limiting [2]. The 4,5-diaryl substitution pattern provides two distinct vectors for parallel SAR exploration, enabling medicinal chemists to independently optimize potency and selectivity.

Fragment-to-Lead Evolution for Bromodomain and Epigenetic Targets

The 4-phenylpyrrolidin-2-one core has been crystallographically validated as an acetyl-lysine mimetic engaging bromodomains [1]. 5-Benzyl-4-phenylpyrrolidin-2-one, with a molecular weight of 251 g/mol located at the fragment-lead boundary, provides a more advanced starting point than the minimal 1-methyl-4-phenylpyrrolidin-2-one fragment (MW 175 g/mol). The 5-benzyl substituent offers an additional hydrophobic contact that can be exploited for bromodomain pocket selectivity, reducing the number of synthetic iterations required to achieve target potency and enabling faster progression from hit to lead in epigenetic inhibitor programs.

Chiral Auxiliary and Asymmetric Synthesis Methodology Development

The stereogenic centers at C4 and C5 in 5-benzyl-4-phenylpyrrolidin-2-one make it a valuable substrate for asymmetric synthesis methodology development. Related trans-4,5-diarylpyrrolidin-2-ones have been employed as chiral auxiliaries in enantio- and diastereoselective transformations, and efficient enantioselective synthetic routes to this scaffold class have been reported [1]. For academic and industrial process chemistry groups developing new catalytic asymmetric methods, this compound offers a sterically differentiated, chromophoric substrate pair amenable to HPLC-based enantiomeric excess determination.

Building Block for 17β-Hydroxysteroid Dehydrogenase Type II Inhibitor Libraries

4,5-Disubstituted cis-pyrrolidinones have been reported as inhibitors of 17β-hydroxysteroid dehydrogenase type II (17β-HSD II), a validated target for osteoporosis treatment [1]. The specific 4-phenyl/5-benzyl substitution pattern of this compound introduces hydrophobic bulk distinct from the alkyl-substituted analogs characterized in the original lead identification studies. This differentiated substitution pattern enables the exploration of secondary binding pockets within the 17β-HSD II active site, potentially addressing selectivity over the type I isozyme, a known challenge in the development of bone-sparing 17β-HSD II inhibitors.

Quote Request

Request a Quote for 5-Benzyl-4-phenylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.